ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions usually require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Ester Hydrolysis: Formation of 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl 6-bromo-8-methylquinoline-3-carboxylate: Lacks the oxo group at the 4-position.
Ethyl 6-bromo-4-oxoquinoline-3-carboxylate: Lacks the methyl group at the 8-position.
Uniqueness
Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate is unique due to the presence of both the bromine and methyl groups, as well as the oxo group at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMXNHCFBPVNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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